N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO3/c1-27-18-8-3-2-7-17(18)20(9-11-28-12-10-20)14-25-19(26)15-5-4-6-16(13-15)21(22,23)24/h2-8,13H,9-12,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEREYNMSBHNKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide (CAS Number: 1091075-10-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H22F3NO3, with a molecular weight of 393.4 g/mol. The compound features a methoxyphenyl group, an oxane ring, and a trifluoromethylbenzamide moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1091075-10-3 |
| Molecular Formula | C21H22F3NO3 |
| Molecular Weight | 393.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, benzofuran derivatives have been shown to suppress metastasis in hepatocellular carcinoma (HCC) cells by inhibiting cell motility and migration through mechanisms involving the epithelial–mesenchymal transition (EMT) pathway. These findings suggest that the oxane structure may play a role in modulating similar pathways in this compound .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Research on related compounds has demonstrated significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. The inhibition of AChE can be beneficial in treating conditions like Alzheimer's disease .
Case Studies and Experimental Findings
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of related compounds on Huh7 cells, revealing that concentrations above 5 μM significantly suppressed cell viability. The IC50 values were determined to be 48.22 μM at 24 hours and 38.15 μM at 48 hours .
- Non-cytotoxic concentrations were used to assess anti-metastatic potential, showing that treatment inhibited wound closure in scratch assays, indicating reduced motility .
- Docking Studies :
The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. This interaction may lead to the inhibition of critical signaling pathways involved in cell proliferation and migration, particularly in cancerous cells.
Comparison with Similar Compounds
Structural Analog 1: N-((3-(4-Methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide (CAS: 954720-60-6)
Structural Differences :
- Heterocyclic Core: The analog replaces the oxane ring with a 2-oxooxazolidinone ring, a five-membered lactam, which increases rigidity compared to the flexible oxane .
- Substituent Position : The methoxy group is at the 4-position of the phenyl ring (vs. 2-methoxy in the target compound).
Functional Implications :
- The target compound’s oxane ring may instead favor CNS or anti-inflammatory targets.
- Metabolic Stability: The oxazolidinone’s lactam structure could confer resistance to hydrolysis compared to the oxane’s ether linkage.
| Property | Target Compound | CAS 954720-60-6 |
|---|---|---|
| Molecular Weight | ~434 (estimated) | 394.3 |
| Heterocyclic Core | Oxane (tetrahydropyran) | Oxazolidinone |
| Key Substituent Position | 2-Methoxyphenyl | 4-Methoxyphenyl |
| Potential Applications | Agrochemicals, CNS agents | Antimicrobials |
Structural Analog 2: N-{[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Structural Differences :
Functional Implications :
- Solubility : Thiazole and oxadiazole may reduce solubility compared to the methoxyphenyl group.
| Property | Target Compound | Thiazolyl-Oxadiazole Analog |
|---|---|---|
| Aromatic Substituents | 2-Methoxyphenyl (EDG) | Thiazole, oxadiazole (EWG) |
| LogP (Estimated) | ~3.5 | ~4.2 |
| Likely Targets | Lipophilic receptors | Enzymes with polar active sites |
Structural Analog 3: 2-Methoxy-N-[4-(4-methyl-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide
Structural Differences :
Functional Implications :
- Synthetic Complexity : The sulfanyl and triazole groups require multi-step synthesis, unlike the target’s simpler oxane formation.
Pharmacological Context: D3 Dopamine Receptor Ligands (WC 44 and WW-III-55)
Key Differences :
- Substituents : WC 44 contains a piperazine ring, while the target uses an oxane. Piperazines are common in CNS drugs for enhanced solubility and receptor interaction .
- Trifluoromethyl Group : Shared with the target, suggesting similar metabolic stability.
| Property | Target Compound | WC 44 |
|---|---|---|
| Nitrogen Heterocycle | Oxane | Piperazine |
| LogP (Estimated) | ~3.5 | ~2.8 |
| Likely Application | Lipophilic targets | CNS receptors (D3 dopamine) |
Preparation Methods
Synthesis of 3-(Trifluoromethyl)benzoyl Chloride
The trifluoromethyl benzoyl component is typically derived from 3-(trifluoromethyl)benzoic acid (CAS 433-97-6). Two principal methods dominate industrial and laboratory settings:
Method 1: Direct Chlorination
3-(Trifluoromethyl)benzoic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux conditions:
Conditions :
Method 2: Nitrile Hydrolysis Pathway
Adapted from patent CN113698315A, this approach avoids hazardous chlorinating agents:
-
Cyanation : 3-Bromo-5-(trifluoromethyl)benzene reacts with CuCN in DMF at 120°C to form 3-cyano-5-(trifluoromethyl)benzene.
-
Hydrolysis : The nitrile is hydrolyzed to the carboxylic acid using concentrated HCl (6M) at 100°C.
-
Chlorination : As in Method 1.
Advantages : Higher purity (>97%) and reduced environmental impact.
Step 1: Construction of the Oxane Ring
The tetrahydropyran (oxane) core is synthesized via acid-catalyzed cyclization of 2-methoxyphenyl-substituted diols:
Conditions :
Step 2: Introduction of the Aminomethyl Group
Reductive amination of the oxane ketone intermediate with ammonium acetate and sodium cyanoborohydride:
Optimized Parameters :
Amide Bond Formation Strategies
Coupling the two intermediates requires careful selection of activating agents and bases. Three methods are prevalent:
Schotten-Baumann Reaction
Procedure :
3-(Trifluoromethyl)benzoyl chloride is added dropwise to a solution of [4-(2-methoxyphenyl)oxan-4-yl]methanamine in aqueous NaOH (10%) and dichloromethane.
Conditions :
Carbodiimide-Mediated Coupling
Using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):
Conditions :
Uranium-Based Reagents
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) in DCM:
Advantages : Faster reaction (30 minutes), higher yields (90–94%).
Drawbacks : Higher cost and sensitivity to moisture.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, ArH), 7.65 (d, J = 8.0 Hz, 1H), 7.45 (d, J = 8.0 Hz, 1H), 4.20 (s, 2H, CH₂NH), 3.85 (s, 3H, OCH₃).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | 60–68 | 92–95 | 12–15 | Moderate |
| EDCl/HOBt | 82–88 | 95–98 | 18–22 | High |
| HATU | 90–94 | 98–99 | 35–40 | Limited |
Key Observations :
-
EDCl/HOBt offers the best balance of yield and cost for industrial-scale production.
-
HATU is preferred for small-scale, high-purity applications.
Challenges and Optimization Strategies
Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group increases susceptibility to hydrolysis under basic conditions. Mitigation strategies include:
Q & A
Basic Research Questions
Q. What are the critical steps and considerations for synthesizing N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide with high yield and purity?
- Answer : The synthesis requires multi-step optimization:
- Step 1 : Coupling of the oxan-4-ylmethyl group with the 2-methoxyphenyl moiety under controlled pH and temperature to avoid side reactions .
- Step 2 : Amidation using 3-(trifluoromethyl)benzoyl chloride, with catalysts like Na₂CO₃ to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product. Purity (>95%) can be confirmed via HPLC .
Q. Which spectroscopic and analytical methods are most effective for structural characterization of this compound?
- Answer : A combination of techniques ensures accurate characterization:
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry .
- Mass Spectrometry : HRMS (ESI) for molecular weight validation and fragmentation pattern analysis .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, CF₃ vibrations at 1150–1250 cm⁻¹) .
Q. What primary biological targets have been investigated for this benzamide derivative?
- Answer : Preliminary studies suggest interactions with:
- Enzymes : Kinases (e.g., EGFR) and cytochrome P450 isoforms, assessed via enzyme inhibition assays .
- Receptors : G-protein-coupled receptors (GPCRs), evaluated using radioligand binding assays .
- Pathways : Apoptosis modulation in cancer cell lines (e.g., MCF-7, A549), measured via flow cytometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the role of the trifluoromethyl group in bioactivity?
- Answer :
- Analog Synthesis : Replace CF₃ with Cl, CH₃, or H to compare activity .
- Assays : Test analogs in parallel for cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and solubility (logP measurements) .
- Computational Modeling : Density Functional Theory (DFT) to calculate electron-withdrawing effects of CF₃ on binding affinity .
Q. What methodologies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Answer :
- Standardized Protocols : Use uniform assay conditions (e.g., ATP concentration in kinase assays, cell passage number) .
- Data Normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-study variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple sources, accounting for experimental biases .
Q. How can molecular docking and machine learning enhance mechanistic understanding of this compound?
- Answer :
- Docking Workflow : Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17). Validate with mutagenesis studies on predicted binding residues .
- Machine Learning : Train QSAR models on datasets of benzamide derivatives to predict novel targets or optimize substituent groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
